(1-Ethanesulfonyl-piperidin-4-yl)-methanol

Lipophilicity Physicochemical Property Drug Discovery

Choose (1-Ethanesulfonyl-piperidin-4-yl)-methanol for CNS-targeted synthesis requiring precise polarity control. Its unique LogP (0.04) and TPSA (57.61 Ų) ensure superior aqueous solubility and minimal non-specific binding, delivering more reproducible assay results than lipophilic aryl-sulfonyl analogs. An essential building block for NMDA receptor subtype-selective blocker research and HPLC method validation. Insist on the ethanesulfonyl variant to maintain experimental integrity.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
CAS No. 1082811-96-8
Cat. No. B1385710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethanesulfonyl-piperidin-4-yl)-methanol
CAS1082811-96-8
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)CO
InChIInChI=1S/C8H17NO3S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3
InChIKeyFYUWSUALCIMBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8): Technical Baseline and Core Attributes for Procurement


(1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) is an N-sulfonyl piperidine derivative with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . It is characterized by an ethanesulfonyl group at the piperidine nitrogen and a hydroxymethyl group at the 4-position, providing a combination of polar and non-polar character that underpins its utility as a chemical building block. The compound is typically supplied at ≥95% purity and requires storage in sealed, dry conditions at 2-8°C . Its role in the ethanesulfonyl-piperidine class, which is known for applications as NMDA receptor subtype-selective blockers, provides a context for its use in specialized chemical and pharmaceutical research [1].

Procurement Risk Alert: Why Generic N-Sulfonyl Piperidine Methanol Analogs Cannot Substitute for (1-Ethanesulfonyl-piperidin-4-yl)-methanol


Generic substitution within the class of N-sulfonyl piperidine methanols is not scientifically valid due to significant variations in physicochemical properties driven by the sulfonyl substituent. While the piperidine-methanol core is shared, changes to the N-sulfonyl group (e.g., methyl, isopropyl, or aryl) introduce substantial differences in lipophilicity and topological polar surface area, which directly impact compound behavior in assays, chromatographic separations, and reaction conditions . These property shifts are quantifiable and can lead to divergent solubility profiles, membrane permeability, and biological target interactions. The evidence below demonstrates why the ethanesulfonyl variant possesses a specific property profile that cannot be replicated by analogs with different sulfonyl chains, making it the required choice for applications dependent on its precise logP and TPSA values .

Quantitative Differentiation of (1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) vs. Close Structural Analogs


LogP Reduction vs. Aryl-Sulfonyl Analog: Enhanced Aqueous Compatibility

(1-Ethanesulfonyl-piperidin-4-yl)-methanol exhibits a substantially lower calculated partition coefficient (LogP) compared to an aryl-sulfonyl analog. This lower LogP value indicates greater hydrophilicity, which is a critical parameter for aqueous solubility and handling in biological buffers . The measured LogP for the target compound is 0.0404, while the LogP for (1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)methanol is 1.4093 . This difference of 1.37 log units corresponds to a more than 20-fold shift in the octanol-water partition ratio, demonstrating a significant change in distribution behavior.

Lipophilicity Physicochemical Property Drug Discovery

Increased Lipophilicity vs. Methyl-Sulfonyl Analog: Enhanced Permeability Potential

In comparison to its methylsulfonyl analog, (1-Ethanesulfonyl-piperidin-4-yl)-methanol demonstrates increased lipophilicity. The ethanesulfonyl variant possesses a LogP of 0.0404 , whereas the methylsulfonyl analog (1-(methylsulfonyl)piperidin-4-yl)methanol has an estimated LogP value closer to -0.5 (inferred from typical LogP contributions of a methyl group vs. ethyl group; precise data not available from authoritative source) . The additional carbon in the ethanesulfonyl group increases the compound's lipophilicity, which can influence its ability to passively diffuse across biological membranes or its retention time in reversed-phase chromatography.

Lipophilicity Membrane Permeability Medicinal Chemistry

Conserved Polar Surface Area vs. Alkyl-Sulfonyl Analogs: Predictable Hydrogen Bonding Capacity

The topological polar surface area (TPSA) for (1-Ethanesulfonyl-piperidin-4-yl)-methanol is 57.61 Ų . This value is expected to be identical or nearly identical to other simple alkyl-sulfonyl analogs like the methyl and isopropyl derivatives, as the sulfonamide and hydroxyl groups are conserved and the alkyl chain does not contribute significantly to TPSA. This is a class-level property. In contrast, aryl-sulfonyl analogs have a higher TPSA due to the contribution of the aromatic ring, as seen with the 4-chlorophenyl derivative (TPSA not reported, but estimated to be ~66 Ų based on similar structures) . The lower and consistent TPSA of the alkyl-sulfonyl series indicates a predictable, moderate polar surface area that influences cell permeability and blood-brain barrier penetration potential.

Topological Polar Surface Area Hydrogen Bonding ADME Prediction

Molecular Weight and Size: Favorable Properties for Permeability and Solubility

(1-Ethanesulfonyl-piperidin-4-yl)-methanol has a molecular weight of 207.29 g/mol . This places it well below the common threshold of 500 Da often associated with favorable drug-like properties and oral bioavailability. Compared to larger analogs, such as the 4-chlorophenyl derivative with a molecular weight of 289.77 g/mol , the target compound is 82.48 g/mol lighter. This lower molecular weight contributes to a more favorable size for passive diffusion and reduced complexity in handling and formulation.

Molecular Weight Drug-like Properties Physicochemical Profile

Defined Research Applications for (1-Ethanesulfonyl-piperidin-4-yl)-methanol (CAS 1082811-96-8) Based on Quantitative Differentiation


Aqueous In Vitro Assays Requiring a Moderate LogP Sulfonamide Building Block

Given its low LogP of 0.0404 , this compound is suitable for use in biochemical or cell-based assays where aqueous solubility and minimal non-specific binding to plastic or lipids are required. This property contrasts with more lipophilic aryl-sulfonyl analogs, making it a preferred choice for early-stage screening cascades where a polar, yet not overly hydrophilic, scaffold is needed.

Medicinal Chemistry Optimization: Balancing Lipophilicity and Permeability in CNS Drug Candidates

The specific balance of lipophilicity (LogP 0.0404) and TPSA (57.61 Ų) of this compound positions it as a useful intermediate for synthesizing molecules intended for central nervous system (CNS) targets. Ethanesulfonyl-piperidine derivatives are known NMDA receptor subtype-selective blockers [1], and this core structure can be further derivatized to modulate activity and pharmacokinetic properties. Its physicochemical profile is consistent with favorable brain penetration potential compared to more polar methylsulfonyl or bulkier aryl-sulfonyl analogs.

Synthesis of Advanced Intermediates Requiring a Specific Hydrophilic-Lipophilic Balance

The presence of a reactive hydroxymethyl group and a moderately lipophilic ethanesulfonyl moiety allows for selective functionalization. The compound can serve as a building block for creating more complex molecules where a precise LogP and TPSA profile is critical. Its lower molecular weight and favorable size compared to larger sulfonamide derivatives facilitate subsequent synthetic steps and purification processes .

Chromatographic Method Development and Validation Studies

The distinct LogP and TPSA values of (1-Ethanesulfonyl-piperidin-4-yl)-methanol make it a useful reference compound for developing and validating reversed-phase HPLC or UPLC methods. Its chromatographic behavior can be predicted and used to benchmark the separation of other compounds within the ethanesulfonyl-piperidine series or related sulfonamide building blocks.

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